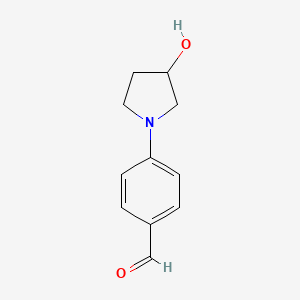

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

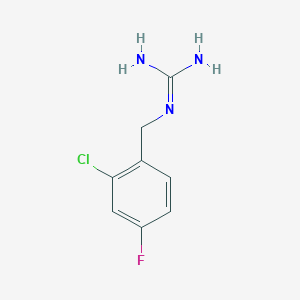

“4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a hydroxypyrrolidinyl group . The InChI code for this compound is 1S/C11H13NO2/c13-8-9-1-3-10(4-2-9)12-6-5-11(14)7-12/h1-4,8,11,14H,5-7H2 .Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature . The boiling point is not specified .Scientific Research Applications

Fluorescent Chemosensors for pH Discrimination

Compounds related to 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde, specifically 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde, have been investigated for their application as fluorescent chemosensors for pH. These chemosensors can effectively discriminate between normal cells and cancer cells based on pH variations, highlighting their potential in biomedical research and cancer diagnostics (Dhawa et al., 2020).

Regioselective Protection of Hydroxyl Groups

Research on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a compound structurally similar to this compound, has been conducted to explore its applications in synthetic chemistry. This work underscores the importance of selective protection techniques in the synthesis of complex organic molecules (Plourde & Spaetzel, 2002).

Asymmetric Synthesis

Studies have examined the effects of solvents on the asymmetric addition of butyllithium to benzaldehyde using a chiral ligand closely related to this compound. This research contributes to the field of asymmetric synthesis, providing insights into how solvents influence the optical purity of synthesized compounds (Soai & Mukaiyama, 1978).

Renewable Benzyl Alcohol Production

The potential of this compound derivatives for renewable benzyl alcohol production has been explored. Through genetic engineering of Escherichia coli, researchers developed a biosynthesis pathway for benzyl alcohol from glucose, demonstrating the compound's role in sustainable chemical production (Pugh et al., 2015).

Second Harmonic Generation Applications

Vanillin, structurally related to this compound, has been studied for its applications in second harmonic generation, particularly in the ultra-violet and near-infrared wavelength regions. This research highlights the potential of such compounds in optical and photonic technologies (Singh et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-1-3-10(4-2-9)12-6-5-11(14)7-12/h1-4,8,11,14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEOACHOGSINGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2886978.png)

![2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)-N-{1'-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}acetamide](/img/structure/B2886981.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2886982.png)

amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)

![2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2886985.png)

![7-(4-bromophenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886987.png)